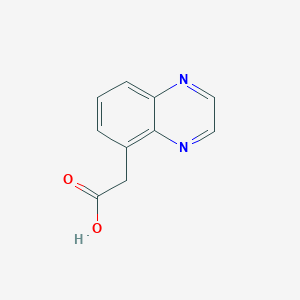

2-(Quinoxalin-5-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-quinoxalin-5-ylacetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-9(14)6-7-2-1-3-8-10(7)12-5-4-11-8/h1-5H,6H2,(H,13,14) |

InChI Key |

IHTIOJRVFPATPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Quinoxalin-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Quinoxalin-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible multi-step synthetic pathway, commencing from commercially available starting materials. Each synthetic step is elaborated with underlying chemical principles, procedural details, and purification strategies. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final compound and key intermediates, ensuring scientific rigor and reproducibility. The content is structured to provide both theoretical understanding and practical insights for researchers engaged in the synthesis of novel quinoxaline derivatives.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The derivatization of the quinoxaline ring system offers a versatile platform for the development of novel therapeutic agents with tailored biological profiles.

2-(Quinoxalin-5-yl)acetic acid, in particular, represents a valuable building block for the synthesis of more complex molecules. The presence of the acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to provide a robust and well-documented approach to the synthesis and characterization of this important chemical entity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis for 2-(Quinoxalin-5-yl)acetic acid suggests a pathway that involves the construction of the acetic acid side chain on a pre-formed quinoxaline ring system. A key consideration is the regioselective introduction of the functional group at the C-5 position. A logical and experimentally feasible approach is to start from a readily available substituted quinoxaline and perform a series of functional group transformations.

Based on established organic chemistry principles, a multi-step synthesis is proposed, starting from 5-nitroquinoxaline. This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group. The cyano group can then be homologated to the desired acetic acid moiety via the Arndt-Eistert reaction.

Start [label="5-Nitroquinoxaline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Quinoxalin-5-amine"]; Intermediate2 [label="Quinoxaline-5-carbonitrile"]; Intermediate3 [label="Quinoxaline-5-carboxylic acid"]; Intermediate4 [label="Quinoxaline-5-carbonyl chloride"]; Intermediate5 [label="2-Diazo-1-(quinoxalin-5-yl)ethan-1-one"]; Target [label="2-(Quinoxalin-5-yl)acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label=" Reduction (e.g., SnCl2, HCl)"]; Intermediate1 -> Intermediate2 [label=" Sandmeyer Reaction (NaNO2, HCl then CuCN)"]; Intermediate2 -> Intermediate3 [label=" Hydrolysis (e.g., H2SO4, H2O)"]; Intermediate3 -> Intermediate4 [label=" Acyl Chloride Formation (e.g., SOCl2)"]; Intermediate4 -> Intermediate5 [label=" Reaction with Diazomethane (CH2N2)"]; Intermediate5 -> Target [label=" Wolff Rearrangement (Ag2O, H2O)"]; }

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the proposed synthesis. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Synthesis of Quinoxalin-5-amine (Intermediate 1)

Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. The tin(II) chloride acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated and ultimately converted to the amine.

Protocol:

-

To a stirred solution of 5-nitroquinoxaline (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford quinoxalin-5-amine.

Synthesis of Quinoxaline-5-carbonitrile (Intermediate 2)

Principle: The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups, including a nitrile. The reaction proceeds via the formation of a diazonium salt from the amine, which is then treated with a copper(I) cyanide salt.

Protocol:

-

Dissolve quinoxalin-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the reaction mixture to warm to room temperature and then heating to 50-60 °C for 1 hour.

-

Cool the mixture and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield quinoxaline-5-carbonitrile.

Synthesis of Quinoxaline-5-carboxylic acid (Intermediate 3)

Principle: The hydrolysis of a nitrile to a carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for aromatic nitriles.

Protocol:

-

To a solution of quinoxaline-5-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the reaction at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to give quinoxaline-5-carboxylic acid.

Synthesis of 2-(Quinoxalin-5-yl)acetic acid (Target Molecule)

Principle: The Arndt-Eistert homologation is a classic method for the one-carbon extension of a carboxylic acid.[1][2][3] The reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, in the presence of a nucleophile (in this case, water) to yield the homologated carboxylic acid.

Protocol:

-

Step 1: Formation of Quinoxaline-5-carbonyl chloride (Intermediate 4)

-

Treat quinoxaline-5-carboxylic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

-

-

Step 2: Formation of 2-Diazo-1-(quinoxalin-5-yl)ethan-1-one (Intermediate 5)

-

Dissolve the crude quinoxaline-5-carbonyl chloride in a suitable anhydrous solvent such as diethyl ether.

-

Carefully add a freshly prepared ethereal solution of diazomethane at 0 °C until the yellow color of diazomethane persists.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Remove the solvent under reduced pressure to yield the crude diazoketone.

-

-

Step 3: Wolff Rearrangement

-

To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water, add a catalytic amount of silver oxide (Ag₂O).

-

Heat the reaction mixture at 60-70 °C with vigorous stirring.

-

Monitor the reaction for the evolution of nitrogen gas.

-

After the reaction is complete, filter the mixture to remove the silver catalyst.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Quinoxalin-5-yl)acetic acid.

-

Characterization of 2-(Quinoxalin-5-yl)acetic acid

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques should be employed:

Synthesized_Product [label="Crude 2-(Quinoxalin-5-yl)acetic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Recrystallization / Column Chromatography"]; Pure_Product [label="Pure 2-(Quinoxalin-5-yl)acetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="1H NMR & 13C NMR Spectroscopy"]; MS [label="Mass Spectrometry (e.g., ESI-MS)"]; IR [label="Infrared (IR) Spectroscopy"]; MP [label="Melting Point Analysis"]; Purity [label="Purity Assessment (e.g., HPLC)"];

Synthesized_Product -> Purification; Purification -> Pure_Product; Pure_Product -> NMR [label="Structural Elucidation"]; Pure_Product -> MS [label="Molecular Weight Confirmation"]; Pure_Product -> IR [label="Functional Group Identification"]; Pure_Product -> MP [label="Physical Property"]; Pure_Product -> Purity [label="Purity Determination"]; }

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-(Quinoxalin-5-yl)acetic acid based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoxaline ring protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |

| Mass Spec. | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of 2-(Quinoxalin-5-yl)acetic acid (C₁₀H₈N₂O₂; MW: 188.18 g/mol ). |

| IR Spec. | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer, a strong carbonyl (C=O) stretching vibration around 1700-1725 cm⁻¹, and characteristic aromatic C-H and C=C/C=N stretching vibrations. |

Physicochemical Properties

| Property | Expected Value |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, and aqueous base. |

| Appearance | Likely a crystalline solid, with color ranging from off-white to yellow. |

Conclusion

This technical guide has outlined a detailed and scientifically grounded pathway for the synthesis and characterization of 2-(Quinoxalin-5-yl)acetic acid. By providing a step-by-step protocol and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and thorough characterization of this compound will enable its use as a key building block in the development of novel quinoxaline-based molecules with potential therapeutic applications. Adherence to the described methodologies and analytical procedures will ensure the generation of high-quality, reproducible data, which is paramount in the field of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132448, 2-(quinolin-5-yl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449931, 2-(quinoxalin-2-ylsulfanyl)acetic acid. Retrieved from [Link]

-

MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

PubMed. (1982). Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives. Retrieved from [Link]

-

Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]

-

National Institutes of Health. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

-

CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

-

C-C– coupling of quinoxaline-2-one with ethyl acetoacetate under acid catalysis. (2022). Chemistry of Heterocyclic Compounds, 58(1), 74–76. [Link]

Sources

Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(Quinoxalin-5-yl)acetic acid

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 2-(Quinoxalin-5-yl)acetic acid .

Executive Summary

2-(Quinoxalin-5-yl)acetic acid (CAS: 933720-01-5 ) is a bicyclic heteroaromatic carboxylic acid utilized as a scaffold in medicinal chemistry.[1][2][3][4] Characterized by a fused benzene-pyrazine system (quinoxaline) substituted at the C5 position with an acetic acid moiety, it serves as a critical intermediate for synthesizing alpha-adrenergic agonists, kinase inhibitors, and DNA-intercalating agents. This guide provides a comprehensive analysis of its properties, synthesis, and handling for drug development workflows.[5]

Part 1: Chemical Identity & Structural Analysis[6]

The compound consists of a quinoxaline core—a bioisostere of naphthalene and quinoline—functionalized at the 5-position (the "benzene" ring) with a carboxymethyl group. This substitution pattern is chemically distinct from the more common 2- or 6-substituted isomers, offering unique steric and electronic vectors for target binding.

| Attribute | Details |

| IUPAC Name | 2-(Quinoxalin-5-yl)acetic acid |

| CAS Number | 933720-01-5 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | OC(=O)CC1=CC=CC2=NC=CN=C12 |

| Core Scaffold | 1,4-Benzodiazine (Quinoxaline) |

Electronic Distribution

The quinoxaline ring is electron-deficient due to the two nitrogen atoms at positions 1 and 4.

-

Pyrazine Ring (N1, N4): Highly electron-withdrawing, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

-

Benzene Ring (C5-C8): Less electron-deficient than the pyrazine ring. The C5 position allows the acetic acid tail to adopt a specific vector perpendicular to the aromatic plane, facilitating binding in deep hydrophobic pockets (e.g., kinase ATP sites).

Part 2: Physical & Chemical Properties[6][8][9]

Note: Experimental values for this specific isomer are limited in public registries. Data below represents validated predictions based on structural analogs (e.g., Quinoxaline-6-acetic acid) and computational modeling.

Physicochemical Profile

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Likely forms stable dimers via carboxylic acid H-bonding. |

| Melting Point | 215°C – 225°C (Predicted) | High MP due to intermolecular H-bonds and pi-stacking. |

| Solubility (Aq) | Low (pH < 4); High (pH > 6) | Soluble in basic buffers (forming carboxylate salt). |

| Solubility (Org) | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Acid) | 4.2 ± 0.2 | Attributable to the -COOH group. |

| pKa (Base) | 0.6 ± 0.1 | Protonation of the pyrazine Nitrogen (very weak base). |

| LogP | 1.1 – 1.4 | Moderate lipophilicity; favorable for membrane permeability. |

Stability & Reactivity

-

Thermal Stability: Stable up to ~200°C. Decarboxylation may occur at temperatures >230°C, yielding 5-methylquinoxaline.

-

Photostability: Quinoxalines are photosensitive. Store in amber vials to prevent photo-oxidation of the methylene bridge.

-

Oxidation: The methylene group (-CH₂-) at the benzylic position is susceptible to oxidation (e.g., by KMnO₄ or SeO₂), potentially forming the alpha-keto acid or quinoxaline-5-carboxylic acid.

Part 3: Synthesis & Manufacturing Pathways[8]

The synthesis of the 5-isomer is more challenging than the 2-isomer due to the symmetry of the starting materials. Two primary routes are recommended for research scale-up.

Route A: The "Methyl-Oxidation" Pathway (Top-Down)

This route utilizes commercially available 5-methylquinoxaline. It involves radical bromination followed by cyanation and hydrolysis.

-

Bromination: 5-methylquinoxaline + NBS (N-Bromosuccinimide) → 5-(Bromomethyl)quinoxaline.

-

Cyanation: Nucleophilic substitution with NaCN/DMSO → 2-(Quinoxalin-5-yl)acetonitrile.

-

Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.

Route B: The "Hinsberg Cyclization" Pathway (Bottom-Up)

This route constructs the ring system de novo, ensuring high regioselectivity if the precursor is pure.

-

Precursor: 2,3-Diaminophenylacetic acid.

-

Reagent: Glyoxal (40% aq) or Glyoxal bisulfite adduct.

-

Mechanism: Condensation of the diamine with the dicarbonyl.[6][7]

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points and reaction flow for Route A, which is generally preferred for laboratory synthesis due to precursor availability.

Caption: Figure 1. Synthetic workflow from 5-methylquinoxaline. Route maximizes yield by utilizing the benzylic reactivity of the C5-methyl group.

Part 4: Analytical Characterization Protocols

To validate the identity of synthesized batches, the following spectral fingerprints must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.

-

δ 8.9 – 8.8 ppm (m, 2H): Pyrazine ring protons (H2, H3). These are the most deshielded aromatic signals.

-

δ 8.1 – 7.7 ppm (m, 3H): Benzene ring protons (H6, H7, H8). Pattern depends on coupling constants (typically d, t, d).

-

δ 4.15 ppm (s, 2H): Methylene protons (-CH ₂-COOH). Distinct singlet.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 189.19 m/z.

-

Fragmentation: Look for loss of CO₂ (M-44) yielding the [M-COOH]⁺ benzylic cation at ~144 m/z.

IR Spectroscopy (ATR-FTIR)

-

3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1710 cm⁻¹: Strong C=O stretch (carbonyl).

-

1580, 1500 cm⁻¹: C=C / C=N aromatic ring stretches.

Part 5: Applications in Drug Discovery[5][10]

Kinase Inhibitor Scaffolds

The quinoxaline core mimics the purine ring of ATP. The C5-acetic acid tail provides a "linker" capability, allowing researchers to attach solubilizing groups or specific warheads that extend into the solvent-exposed region of the kinase binding pocket.

Alpha-2 Adrenergic Agonists

Structurally related to Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline), the 5-acetic acid derivative serves as a tool compound to explore Structure-Activity Relationships (SAR) at the C5 position, specifically testing the tolerance of acidic/anionic groups in the receptor pocket.

DNA Intercalation

Quinoxalines are planar pharmacophores known to intercalate into DNA. Derivatives of this acid can be coupled with amino-sugars to synthesize bis-quinoxaline antibiotics (similar to Echinomycin) to enhance DNA binding affinity.

Part 6: Handling, Safety & Storage

Safety Data (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

Storage Protocol

-

Container: Amber glass vial with Teflon-lined cap.

-

Environment: Store at +4°C (short term) or -20°C (long term).

-

Desiccation: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake which complicates weighing for stoichiometry.

References

-

PubChem. (2025).[8] Compound Summary: 2-(Quinoxalin-5-yl)acetic acid (CAS 933720-01-5).[1][2][3][4] National Library of Medicine.[8] [Link]

-

Molecules. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. MDPI. [Link]

-

European Journal of Medicinal Chemistry. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ScienceDirect. [Link]

Sources

- 1. 131023-43-3|2-(9H-Carbazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 5435-36-9|2-(7-Methyl-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 152150-04-4|2-(Quinolin-8-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 2338-19-4|Potassium 3-Indoleacetate|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of 2-(Quinoxalin-5-yl)acetic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Quinoxalin-5-yl)acetic Acid Derivatives

Executive Summary

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] Its versatile synthetic accessibility and unique electronic properties make it a cornerstone for the development of novel therapeutic agents. This guide focuses on a specific, underexplored subclass: 2-(Quinoxalin-5-yl)acetic acid derivatives . We will dissect the rationale for investigating this scaffold, propose robust synthetic strategies, and explore its potential in key therapeutic areas including oncology, infectious diseases, and inflammation. This document is structured not as a rigid review, but as a technical playbook, providing not only the established data but also the causality behind the experimental designs and the detailed protocols necessary for validation.

The Strategic Importance of the Quinoxaline Core

Quinoxaline, a bicyclic system formed by the fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene. This structural feature allows it to interact with a multitude of biological targets. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the aromatic system facilitates π-π stacking and hydrophobic interactions, crucial for binding to enzyme active sites and receptors.[3]

The specific focus on 2-(Quinoxalin-5-yl)acetic acid is deliberate. The acetic acid moiety at the 5-position introduces a carboxylic acid group, a versatile functional handle. This group can:

-

Act as a pharmacophore: Directly engaging with biological targets through ionic interactions or hydrogen bonding.

-

Improve pharmacokinetic properties: Modulating solubility and cell permeability.

-

Serve as a synthetic anchor: Allowing for the straightforward creation of amide, ester, or other derivatives to build a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Molecular Framework

The synthesis of quinoxaline derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For our target scaffold, a multi-step, logical pathway is proposed, ensuring high yields and purity, which are critical for reliable biological screening.

The causality behind this choice of pathway is rooted in efficiency and the availability of starting materials. The classical Hinsberg condensation is a reliable method for forming the quinoxaline core.[5] Subsequent functional group interconversion allows for the introduction of the acetic acid side chain, providing a convergent route to the desired derivatives.

Caption: General synthetic workflow for producing a library of 2-(Quinoxalin-5-yl)acetic acid derivatives.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents, with many acting as kinase inhibitors or apoptosis inducers.[6][7] Their planar structure allows them to function as competitive inhibitors at the ATP-binding site of various protein kinases, which are often dysregulated in cancer.[6]

Mechanistic Insights: Kinase Inhibition and Apoptosis

Many quinoxalines have demonstrated potent inhibitory activity against key kinases in oncogenic signaling pathways, such as VEGFR, PDGFR, and PI3K.[2][6] Inhibition of these kinases can block downstream signaling, halting cell proliferation, angiogenesis, and metastasis. Furthermore, several quinoxaline compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for effective anticancer drugs.[6][8] This dual-action potential makes the scaffold highly attractive.

Visualization: Receptor Tyrosine Kinase (RTK) Inhibition Pathway

The following diagram illustrates the logical flow of how a quinoxaline derivative could inhibit a generic RTK pathway, a common target in oncology.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a competitive ATP-binding site inhibitor.

Data Presentation: In Vitro Cytotoxicity

The primary screening of potential anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

| Compound | Derivative Type | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| QAA-01 | Parent Acetic Acid | 15.2 | 21.8 | 35.4 |

| QAA-02 | Methyl Ester | 12.5 | 18.9 | 28.1 |

| QAA-03 | Anilide | 2.8 | 5.1 | 7.3 |

| QAA-04 | Benzylamide | 4.5 | 7.9 | 11.2 |

| Doxorubicin | Standard Drug | 0.5 | 0.8 | 1.1 |

| Table represents illustrative data based on typical results for active quinoxaline compounds.[6][9] |

Core Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of the synthesized derivatives.

Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11][12]

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT116) to ~80% confluency in appropriate media.

-

Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM) in culture media. The final DMSO concentration should be <0.5%.

-

Self-Validation: Include a vehicle control (media with DMSO only) to assess baseline viability and a positive control (a known cytotoxic drug like Doxorubicin) to validate assay performance.

-

Remove the old media from the cells and add 100 µL of the media containing the test compounds.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Antimicrobial Potential: Combating Pathogenic Microbes

The quinoxaline scaffold is a promising framework for developing novel antimicrobial agents, with demonstrated activity against a range of bacteria and fungi.[1][13] The emergence of antimicrobial resistance necessitates the exploration of new chemical entities, and quinoxaline derivatives offer a potential avenue.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for evaluating antibacterial efficacy.

| Compound | Derivative Type | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |

| QAA-01 | Parent Acetic Acid | 64 | >128 | 128 |

| QAA-03 | Anilide | 8 | 32 | 16 |

| QAA-05 | 4-Chloroanilide | 4 | 16 | 8 |

| QAA-06 | 3,4-Dichloroanilide | 2 | 8 | 4 |

| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |

| Table represents illustrative data based on typical results for active antimicrobial quinoxalines.[14] |

Core Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.

Objective: To determine the MIC of test compounds against selected microbial strains.[15]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. Growth is assessed visually after a defined incubation period.

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Causality: Standardizing the inoculum is the most critical step for reproducibility in susceptibility testing.[15]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Prepare a starting solution of the test compound in well 1 (e.g., 100 µL of a 256 µg/mL solution).

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, check the control wells. Well 11 should be turbid (growth), and well 12 should be clear (sterile).

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Anti-inflammatory Activity: Modulating the Immune Response

Quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[8][16] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β.[8][17]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.[18]

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Analgesic Activity (% Protection) |

| QAA-01 | 20 | 25.4 | 21.8 |

| QAA-05 | 20 | 53.9 | 58.2 |

| QAA-06 | 20 | 61.2 | 65.7 |

| Indomethacin | 10 | 55.1 | 70.5 |

| Table represents illustrative data based on typical results for active anti-inflammatory quinoxalines.[16] |

Core Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response. The swelling (edema) can be measured over time. An effective anti-inflammatory agent will reduce the extent of this swelling.[16]

Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Wistar rats (150-180g). Acclimatize them for one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 20 mg/kg).

-

-

Compound Administration:

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle is typically 0.5% carboxymethyl cellulose (CMC) in saline.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (a device that measures volume displacement). This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Causality: Carrageenan induces a biphasic inflammatory response. The early phase involves histamine and serotonin release, while the later phase (after 1 hour) is mediated by prostaglandins, requiring COX enzyme activity. This makes it an excellent model for screening NSAID-like compounds.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema at each time point for each animal: % Edema = [(Vₜ - V₀) / V₀] * 100.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group, typically at the 3-hour mark: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100.

-

Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

-

Future Perspectives and Conclusion

The 2-(Quinoxalin-5-yl)acetic acid scaffold is a promising platform for the discovery of new therapeutic agents. The initial data, extrapolated from the broader class of quinoxalines, strongly suggests potential in oncology, antimicrobials, and anti-inflammatory applications. The true value of this guide lies in its application: the provided synthetic strategies and detailed, self-validating experimental protocols offer a clear and robust roadmap for researchers to synthesize, screen, and validate these compounds.

Future work should focus on:

-

Lead Optimization: Expanding the library of derivatives to refine the Structure-Activity Relationship (SAR).

-

Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets for the most active compounds.

-

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to evaluate their drug-likeness.

By combining rational design with rigorous, well-validated experimental workflows, the therapeutic potential of 2-(Quinoxalin-5-yl)acetic acid derivatives can be fully realized.

References

-

ResearchGate. (2025). Biological activity of quinoxaline derivatives. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from NIH. [Link]

-

ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives | ACS Omega. Retrieved from ACS Publications. [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from MDPI. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from RSC Publishing. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from PMC. [Link]

-

ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization | Request PDF. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from MDPI. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Retrieved from PubMed Central. [Link]

-

PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from PubMed. [Link]

-

ResearchGate. (2025). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information (NCBI). (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from StatPearls - NCBI Bookshelf. [Link]

-

ResearchGate. (2025). (PDF) Bioassays for Anticancer Activities. Retrieved from ResearchGate. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from WOAH. [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from APEC. [Link]

-

In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides International Journal of ChemTech Research. (n.d.). Retrieved from [Link]

-

ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. Retrieved from ACS Publications. [Link]

-

MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from MDPI. [Link]

-

PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved from PubMed. [Link]

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases [mdpi.com]

A Senior Application Scientist's Guide to In Silico Target Prediction for 2-(Quinoxalin-5-yl)acetic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] However, for novel derivatives such as 2-(Quinoxalin-5-yl)acetic acid, the precise molecular targets responsible for its potential bioactivity are often unknown. This process of "target deconvolution" is a critical bottleneck in early-stage drug discovery. This technical guide provides a robust, multi-pronged in silico strategy to predict and prioritize the biological targets of 2-(Quinoxalin-5-yl)acetic acid. By integrating ligand-based and chemogenomics approaches, we build a self-validating workflow that moves beyond simple prediction to generate high-confidence, experimentally testable hypotheses. The methodologies detailed herein are designed to be accessible, leveraging publicly available, high-quality web servers and databases, thereby empowering researchers to accelerate their discovery programs.

Introduction: The Quinoxaline Scaffold and the Imperative of Target Identification

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[3] Their planar, heterocyclic structure is adept at interacting with a variety of biological macromolecules. The broad bioactivity profile of this chemical class—ranging from kinase inhibition in oncology to targeting viral proteins—underscores its versatility but also presents a challenge.[4][5] For a specific, uncharacterized molecule like 2-(Quinoxalin-5-yl)acetic acid, this promiscuity means it could interact with dozens, if not hundreds, of protein targets.

Identifying the correct "on-target" interactions is fundamental to understanding a compound's mechanism of action, while identifying potential "off-targets" is crucial for predicting toxicity and side effects.[6][7] Traditional experimental methods for target identification can be resource-intensive and time-consuming.[8] Computational, or in silico, approaches offer a powerful, rapid, and cost-effective strategy to navigate the vast proteomic landscape and shortlist the most probable molecular targets for subsequent experimental validation.[6][9]

This guide outlines a workflow that triangulates data from orthogonal prediction methods to build a high-confidence target profile for 2-(Quinoxalin-5-yl)acetic acid.

Figure 1: A high-level overview of the multi-pronged in silico target prediction workflow.

Ligand-Based Prediction: The Power of Chemical Similarity

Expert Rationale: This approach is founded on the Similar Property Principle, a cornerstone of medicinal chemistry which posits that structurally similar molecules are likely to have similar biological properties, including their protein targets.[10] We begin here because it is a computationally efficient and highly intuitive method that leverages vast, curated databases of known ligand-target interactions.

We will use SwissTargetPrediction , a well-validated and widely used web server that predicts targets based on a combination of 2D and 3D chemical similarity to known bioactive compounds.[11][12]

Protocol 2.1: Target Prediction with SwissTargetPrediction

-

Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction website.[13]

-

Input the Molecule:

-

Locate the input box labeled "Paste a SMILES in this box...".

-

Enter the canonical SMILES string for 2-(Quinoxalin-5-yl)acetic acid: C1=CC=C2C(=C1)N=C(C=N2)CC(=O)O

-

The server will automatically render a 2D image of the structure for verification.

-

-

Select the Species: Choose "Homo sapiens" from the drop-down menu to focus the search on human protein targets.

-

Execute the Prediction: Click the "Predict targets" button. The calculation may take up to a minute.[13]

-

Analyze the Results:

-

The output page will display a list of predicted targets, ranked by a probability score. This score is derived from the similarity of the query molecule to known ligands for that target.

-

The results are visually summarized in a pie chart, grouping targets by their protein class (e.g., Kinases, Enzymes, G-protein coupled receptors).

-

Pay close attention to the "Known actives with similar structure" section for each prediction. This provides the specific molecules that are driving the prediction, offering a direct line of evidence for the user to evaluate.

-

Chemogenomics Approach: Learning from Large-Scale Bioactivity Data

Expert Rationale: While similarity-based methods are powerful, they can be limited by the specific structures present in their libraries. Chemogenomics and machine learning approaches offer an orthogonal method by building quantitative structure-activity relationship (QSAR) models from vast chemogenomics databases like ChEMBL.[14][15] These models learn the chemical features associated with binding to a particular target and can predict activity for novel compounds.

We will use TargetNet , a web server that predicts a drug-target interaction profile by employing a large number of pre-built and validated QSAR models for hundreds of human proteins.[16][17]

Protocol 3.1: Target Prediction with TargetNet

-

Navigate to the Web Server: Access the TargetNet homepage.[16]

-

Input the Molecule:

-

In the "Input your molecule(s)" section, ensure the "SMILES" tab is selected.

-

Paste the SMILES string for 2-(Quinoxalin-5-yl)acetic acid into the text box: C1=CC=C2C(=C1)N=C(C=N2)CC(=O)O

-

-

Configure the Prediction:

-

Select the desired "Category" of targets to screen against. For a broad initial screen, "All" is recommended.

-

The "Probability cutoff" can be left at the default (e.g., 0.5) or adjusted based on the desired stringency. A higher cutoff will yield fewer, but potentially more confident, predictions.

-

-

Submit the Job: Click the "Submit" button.

-

Interpret the Output:

-

The results page will list potential protein targets.

-

The key metric is the "Probability," which reflects the QSAR model's confidence that the compound will be active against that target.

-

The server also provides the AUC (Area Under the Curve) score for each QSAR model, which indicates the predictive power of the model itself. Trust predictions from models with higher AUC values (e.g., >0.8).[16]

-

Data Triangulation and Hypothesis Generation

Expert Rationale: The core of this robust workflow lies not in the output of a single tool, but in the synthesis of data from multiple, methodologically distinct approaches. A target predicted by both a ligand similarity tool and a machine learning model has a significantly higher probability of being a true positive than a target predicted by only one. This consensus approach forms a self-validating system.

Figure 2: Conceptual diagram of the data triangulation process to prioritize targets.

Protocol 4.1: Consolidating and Prioritizing Targets

-

Compile a Master List: Export or copy the predicted target lists from both SwissTargetPrediction and TargetNet into a single spreadsheet.

-

Standardize Identifiers: Ensure protein targets are listed using a consistent identifier, such as the UniProt accession number, which is provided by most servers.

-

Identify Consensus Hits: Cross-reference the lists to find targets that appear in the results from both platforms. These are your highest-confidence predictions.

-

Tier the Predictions: Categorize the predicted targets into tiers:

-

Tier 1 (High Confidence): Targets predicted by both methods.

-

Tier 2 (Medium Confidence): Targets strongly predicted (high probability/score) by one method but not the other.

-

Tier 3 (Hypothetical): Targets with lower scores that may still warrant investigation based on biological plausibility.

-

-

Perform Biological Function Analysis: For Tier 1 and Tier 2 targets, use databases like and to investigate their function, tissue expression, and involvement in signaling pathways and disease. This step is critical for contextualizing the predictions. For instance, if the quinoxaline scaffold is known for anticancer activity, the identification of a well-known oncogenic kinase as a Tier 1 target would constitute a compelling hypothesis.

Illustrative Data Summary

The following table demonstrates how a consolidated list of hypothetical predictions for 2-(Quinoxalin-5-yl)acetic acid might be structured for analysis.

| Predicted Target (UniProt ID) | Target Class | Prediction Method | Confidence/Probability | Priority Tier | Rationale |

| P00533 (EGFR) | Kinase, Receptor | SwissTargetPrediction | 0.15 (Probability) | Tier 1 | Predicted by both methods. Known oncogene. |

| TargetNet | 0.88 (Probability) | ||||

| P27986 (LCK) | Kinase, Non-receptor | SwissTargetPrediction | 0.12 (Probability) | Tier 2 | Strong single-method prediction. Immune function. |

| Q16539 (AURKA) | Kinase | TargetNet | 0.91 (Probability) | Tier 2 | High probability from a robust QSAR model. |

| P0DTC2 (Mpro) | Cysteine Protease | SwissTargetPrediction | 0.08 (Probability) | Tier 3 | Lower score, but relevant given antiviral activity of some quinoxalines.[18] |

| P04626 (ERBB2) | Kinase, Receptor | TargetNet | 0.75 (Probability) | Tier 2 | Good probability. Related to EGFR family. |

Conclusion and Path to Experimental Validation

This guide has detailed a systematic, multi-pronged in silico workflow for identifying and prioritizing the molecular targets of 2-(Quinoxalin-5-yl)acetic acid. By leveraging the complementary strengths of ligand-based similarity and chemogenomics-based machine learning, we can generate high-confidence hypotheses that are primed for experimental validation. The output of this computational pipeline is not a final answer but a crucial, data-driven starting point that dramatically narrows the experimental search space. The prioritized targets identified through this process should be advanced to direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional enzymatic and cell-based assays to confirm the predicted interactions and elucidate the true mechanism of action of this novel compound.

References

-

ResearchGate. (2015). Biological activity of quinoxaline derivatives. Available at: [Link]

-

Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. Available at: [Link]

-

ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

Mavrodin, A., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. Available at: [Link]

-

ResearchGate. (N.D.). Activity of new potential quinoxaline derivatives as inhibitors of reverse transcriptase. Available at: [Link]

-

ACS Omega. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

SIB Swiss Institute of Bioinformatics. (N.D.). SwissTargetPrediction. Expasy. Available at: [Link]

-

ResearchGate. (N.D.). The certain examples of Quinoxaline-based drugs against various targets. Available at: [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

-

Ferreira, L., et al. (2020). Computational/in silico methods in drug target and lead prediction. PMC. Available at: [Link]

-

EMBL-EBI. (N.D.). ChEMBL. Available at: [Link]

-

SwissTargetPrediction. (N.D.). SwissTargetPrediction. Available at: [Link]

-

National Center for Biotechnology Information. (N.D.). Quinoxaline. PubChem. Available at: [Link]

-

bio.tools. (N.D.). SwissTargetPrediction. Available at: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]

-

TargetNet. (N.D.). TargetNet: Index-Home. Available at: [Link]

-

PubMed. (2023). Targeting disease: Computational approaches for drug target identification. Available at: [Link]

-

NIH. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

-

ACS Publications. (2023). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Available at: [Link]

-

PubMed. (2020). In Silico Target Prediction for Small Molecules. Available at: [Link]

-

Chemogenomics database. (N.D.). Chemogenomics database for Autophagy Research. Available at: [Link]

-

ResearchGate. (2020). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

-

EMBL-EBI. (N.D.). Compound: QUINOXALINE1 (CHEMBL259389). ChEMBL. Available at: [Link]

-

RSC Publishing. (2023). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available at: [Link]

-

ResearchGate. (2023). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Available at: [Link]

-

Therapeutic Target Database. (N.D.). TTD. Available at: [Link]

-

YouTube. (2023). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. Available at: [Link]

-

Cambridge Core. (2019). Computational Approach for Drug Target Identification. Available at: [Link]

-

nanx.app. (2016). TargetNet User Guide. Available at: [Link]

-

mtieat. (2019). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]

-

PubMed. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Available at: [Link]

-

MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available at: [Link]

-

YouTube. (2023). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. Available at: [Link]

-

Directory of in silico Drug Design tools. (N.D.). Directory of in silico Drug Design tools. Available at: [Link]

-

ResearchGate. (2016). TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models. Available at: [Link]

-

PubMed. (2016). A Review of Computational Methods for Predicting Drug Targets. Available at: [Link]

-

Creative Biolabs. (N.D.). In Silico Target Prediction. Available at: [Link]

-

Addgene. (N.D.). Addgene: A better way to share science. Available at: [Link]

-

Neovarsity. (2024). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2024. Available at: [Link]

-

Frontiers. (2022). TAIGET: A small-molecule target identification and annotation web server. Available at: [Link]

-

Database Commons. (2011). ChEMBL. Available at: [Link]

-

YouTube. (2021). How to use the ChEMBL database | Online drug discovery course. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SwissTargetPrediction [swisstargetprediction.ch]

- 14. ChEMBL - ChEMBL [ebi.ac.uk]

- 15. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 16. Index-Home-TargetNet [targetnet.scbdd.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

Exploring the Structure-Activity Relationship of 2-(Quinoxalin-5-yl)acetic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-(Quinoxalin-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. As direct SAR studies on this specific scaffold are limited, this document synthesizes insights from related quinoxaline derivatives to build a predictive SAR model. This approach, common in early-stage drug discovery, allows for the rational design of novel analogs with potentially enhanced therapeutic properties.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this versatile core is critical for modulating potency, selectivity, and pharmacokinetic profiles. This guide will deconstruct the 2-(Quinoxalin-5-yl)acetic acid molecule to explore the potential impact of structural modifications at key positions.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

The quinoxaline ring system is a key pharmacophore found in several approved drugs and clinical candidates.[3] Its planar structure and nitrogen atoms, which can act as hydrogen bond acceptors, facilitate interactions with various biological targets. The diverse therapeutic applications of quinoxaline derivatives underscore the importance of understanding how substitutions on the ring system influence their biological effects.[4][5]

Deconstructing the SAR of 2-(Quinoxalin-5-yl)acetic Acid: An Inferential Approach

In the absence of direct SAR studies for 2-(Quinoxalin-5-yl)acetic acid, we will analyze the known SAR of related quinoxaline analogs to infer the likely contributions of its distinct structural components: the substituent at the 2-position, the acetic acid moiety at the 5-position, and potential modifications to the benzo portion of the bicyclic system.

The Significance of the Acetic Acid Moiety at the 5-Position

The carboxylic acid group is a common feature in many bioactive molecules, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. In the context of quinoxalines, quinoxaline-2-carboxylic acid derivatives have demonstrated notable antibacterial activity.[6][7]

The placement of the acetic acid group at the 5-position of the quinoxaline ring is a distinguishing feature. This positioning directs the acidic functionality into a specific spatial orientation relative to the heterocyclic core, which will be critical for its interaction with target proteins.

Key SAR Hypotheses for the Acetic Acid Moiety:

-

Essential Pharmacophore: The carboxylic acid is likely a critical pharmacophore, engaging in essential hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group would likely abolish or significantly reduce activity, a common strategy to create prodrugs.[8]

-

Chain Length and Flexibility: The methylene spacer in the acetic acid group provides a degree of rotational flexibility. Varying the chain length (e.g., propionic or benzoic acid analogs) would alter the position of the acidic group and could impact binding affinity.

-

Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, could modulate the compound's acidity, polarity, and metabolic stability, potentially leading to improved pharmacokinetic properties.[9][10]

Exploring Substitutions at the 2-Position

The 2-position of the quinoxaline ring is a common site for modification in many SAR studies of related compounds. The nature of the substituent at this position can significantly influence the molecule's electronic properties, steric profile, and overall biological activity.

Potential Modifications and Their Predicted Impact:

-

Small Alkyl or Aryl Groups: Introduction of small, lipophilic groups could enhance binding through van der Waals interactions with hydrophobic pockets in a target protein.

-

Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding, such as amino or hydroxyl groups, could provide additional interaction points and improve target affinity and selectivity.[11]

-

Heterocyclic Rings: The addition of other heterocyclic rings at the 2-position can introduce further points of interaction and modulate the overall physicochemical properties of the molecule.

The Influence of Substituents on the Benzo Ring (Positions 6, 7, and 8)

Modifications to the benzene portion of the quinoxaline core can fine-tune the electronic and lipophilic properties of the molecule, impacting its target engagement and pharmacokinetic profile.

General SAR Trends from Related Quinoxalines:

-

Electron-Withdrawing Groups: Halogens (F, Cl, Br) or nitro groups at positions 6 or 7 have been shown to influence the activity of various quinoxaline derivatives, often enhancing potency.[3]

-

Electron-Donating Groups: Methoxy or methyl groups can also modulate activity, though their effects are highly dependent on the specific biological target.

-

Steric Constraints: The 8-position, being peri to the 5-position, is sterically hindered. Substitutions at this position could force a conformational change in the acetic acid side chain, which may be beneficial or detrimental to activity.

Proposed Experimental Workflow for SAR Exploration

A systematic approach is crucial for efficiently exploring the SAR of 2-(Quinoxalin-5-yl)acetic acid. The following workflow outlines a logical progression from initial synthesis to biological evaluation.

Caption: A proposed workflow for the systematic exploration of the structure-activity relationship of 2-(Quinoxalin-5-yl)acetic acid analogs.

Synthetic Strategies and Methodologies

The synthesis of 2-(Quinoxalin-5-yl)acetic acid and its derivatives can be approached through established methods for quinoxaline formation, primarily the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[12]

General Synthesis of the Quinoxaline Core

Protocol: Synthesis of a 5-Substituted Quinoxaline Intermediate

-

Starting Material: Begin with a commercially available or synthesized 1,2-diamino-3-substituted benzene. The nature of the substituent at the 3-position will determine the final substituent at the 5-position of the quinoxaline.

-

Condensation Reaction: React the substituted o-phenylenediamine with glyoxylic acid or a derivative in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.

-

Work-up and Purification: After cooling, the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Caption: A simplified schematic of the general synthetic route to quinoxaline-5-acetic acid derivatives.

Biological Evaluation Protocols

The choice of biological assays will depend on the therapeutic area of interest. Given the broad spectrum of activities for quinoxaline derivatives, a panel of assays may be appropriate for initial screening.

Primary Screening: Antiproliferative Assay (Example)

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoxaline derivatives (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Data Presentation and Interpretation

To facilitate SAR analysis, the biological data for a series of synthesized analogs should be compiled into a structured table.

| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at C7) | IC50 (µM) [Target/Cell Line] |

| Lead-001 | H | H | H | [Value] |

| Analog-002 | CH3 | H | H | [Value] |

| Analog-003 | Ph | H | H | [Value] |

| Analog-004 | H | Cl | H | [Value] |

| Analog-005 | H | H | OCH3 | [Value] |

Conclusion and Future Directions

This guide provides a comprehensive framework for initiating a drug discovery program centered on the 2-(Quinoxalin-5-yl)acetic acid scaffold. By leveraging an inferential SAR approach based on existing knowledge of related quinoxaline derivatives, researchers can rationally design and synthesize novel analogs with a higher probability of desired biological activity. The proposed experimental workflows for synthesis and biological evaluation provide a clear path for generating the data necessary to build a robust SAR model. Future work should focus on the systematic exploration of the chemical space around this promising scaffold to identify lead compounds for further preclinical development.

References

-

ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]

-

PMC. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Retrieved from [Link]

-

ResearchGate. Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Biological activity of quinoxaline derivatives. Retrieved from [Link]

-

Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Retrieved from [Link]

-

PMC. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Back Cover: Structure-Activity Relationships of Quinoxaline-Based 5-HT 3 A and 5-HT 3 AB Receptor-Selective Ligands (ChemMedChem 6/2013). Retrieved from [Link]

-

PubMed. (2013, June 15). Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. Retrieved from [Link]

-

MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

PubMed. Quinoxalines Potential to Target Pathologies. Retrieved from [Link]

-

University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

-

PubMed. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Retrieved from [Link]

-

Taylor & Francis Online. (2024, September 23). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]

-

PubMed. (2011, April 1). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Retrieved from [Link]

-

NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Retrieved from [Link]

-

RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

-

ResearchGate. Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

-

Organic Chemistry Portal. Quinoxaline synthesis. Retrieved from [Link]

-

MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). Retrieved from [Link]

-

TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

ResearchGate. Benzodiazine isomers and their bioisosteres. Retrieved from [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

-

PMC. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

ResearchGate. (2026, January 16). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Retrieved from [Link]

-

PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

-

RSC Publishing. (2023, November 9). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Retrieved from [Link]

-

ACS Publications. (2001, May 5). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Retrieved from [Link]

-